Cas no 2549063-57-0 (4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine)
![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine structure](https://www.kuujia.com/scimg/cas/2549063-57-0x500.png)
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine
- 2549063-57-0
- AKOS040723169
- F6748-6050
- 5-Bromo-2-[[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]methoxy]pyrimidine
-
- Inchi: 1S/C15H18BrN5O2/c1-22-14-5-13(19-10-20-14)21-4-2-3-11(8-21)9-23-15-17-6-12(16)7-18-15/h5-7,10-11H,2-4,8-9H2,1H3
- InChI Key: TVHPJMVXAUWWMK-UHFFFAOYSA-N
- SMILES: C1(OCC2CCCN(C3C=C(OC)N=CN=3)C2)=NC=C(Br)C=N1
Computed Properties
- Exact Mass: 379.06439g/mol
- Monoisotopic Mass: 379.06439g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 73.3Ų
Experimental Properties
- Density: 1.438±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 554.5±60.0 °C(Predicted)
- pka: 6.44±0.26(Predicted)
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6748-6050-50mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6748-6050-100mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6748-6050-5mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6748-6050-10mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6748-6050-75mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6748-6050-25mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6748-6050-10μmol |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6748-6050-40mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6748-6050-15mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6748-6050-20mg |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine |
2549063-57-0 | 20mg |
$148.5 | 2023-09-07 |
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine Related Literature
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Additional information on 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine (CAS No. 2549063-57-0): An Emerging Compound in Medicinal Chemistry
4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine (CAS No. 2549063-57-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its complex molecular structure, is a derivative of pyrimidine and piperidine, two important scaffolds in drug discovery and development.
The pyrimidine core of this compound is a fundamental building block in many biologically active molecules, including nucleotides and nucleosides. The presence of a bromo substituent on the pyrimidine ring adds a layer of complexity and reactivity, making it an attractive target for various chemical modifications. The piperidine ring, on the other hand, is known for its ability to enhance the solubility and bioavailability of drug candidates, which are crucial factors in the development of effective pharmaceuticals.
Recent studies have highlighted the potential of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine in various therapeutic areas. One notable application is in the treatment of cancer. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
In addition to its antiproliferative properties, 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have demonstrated that this compound can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines and chemokines.
The methoxy group on the pyrimidine ring plays a critical role in the biological activity of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine. This functional group not only enhances the lipophilicity of the molecule but also influences its binding affinity to specific protein targets. For instance, computational studies have predicted that the methoxy group facilitates interactions with enzymes involved in signal transduction pathways, thereby enhancing the compound's therapeutic efficacy.
The synthesis of 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine involves a series of well-defined chemical reactions. The key steps include the formation of the bromopyrimidine intermediate, followed by its coupling with a piperidine derivative. The final step involves the introduction of the methoxy group via a suitable alkylation reaction. These synthetic routes are highly reproducible and can be scaled up for large-scale production, making this compound a viable candidate for further preclinical and clinical development.
Preclinical studies have shown promising results for 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine in terms of its pharmacokinetic properties. The compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for ensuring that it reaches its intended target tissues at therapeutic concentrations. Additionally, toxicity studies have indicated that this compound has a wide therapeutic window and low toxicity at effective doses.
In conclusion, 4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine (CAS No. 2549063-57-0) represents an exciting advancement in medicinal chemistry with potential applications in cancer therapy and anti-inflammatory treatments. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
2549063-57-0 (4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine) Related Products
- 1261869-98-0(1-(Difluoromethoxy)-6-naphthol)
- 1805045-37-7(3-(Difluoromethyl)-2,4-dihydroxypyridine-5-sulfonamide)
- 2138408-71-4(6-cyclopentyl-1-methyl-1H-pyrazolo3,4-bpyridin-4-amine)
- 903184-04-3(2-(2-chlorophenyl)-5-4-(2-fluorobenzoyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile)
- 153909-77-4((1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane)
- 2377609-90-8((5-Chloro-2-hydroxy-6-methylpyridin-3-yl)boronic acid)
- 888450-31-5(2-{(3-fluorophenyl)methylsulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-4-one)
- 2138275-34-8(5-bromo-N-({3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl}methyl)pentanamide)
- 1807292-79-0(Methyl 4-cyano-3-difluoromethyl-2-mercaptobenzoate)
- 2244245-33-6(Defluoro O-Methyl Dolutegravir)




